molecular formula C11H10F3N3O B8015640 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine

Cat. No.: B8015640
M. Wt: 257.21 g/mol
InChI Key: NHALTSZJQLZLAT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-17-6-9(15)10(16-17)18-8-4-2-3-7(5-8)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALTSZJQLZLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions, often using trifluoromethyl iodide or trifluoromethyl sulfonate as the source.

    Coupling with Phenoxy Group: The final step involves coupling the pyrazole derivative with a phenoxy compound, which can be achieved through various coupling reactions such as Ullmann or Buchwald-Hartwig coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could lead to fully saturated pyrazole derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown significant antiproliferative effects against various cancer cell lines, including pancreatic cancer . The mechanism is thought to involve DNA intercalation, which disrupts cellular replication processes.

Antimicrobial Properties
The compound has also been investigated for its antibacterial properties. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Applications in Agrochemistry

In agrochemistry, 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine serves as an important building block for the synthesis of herbicides and fungicides. Its trifluoromethyl group enhances lipophilicity and biological activity against a range of pests and pathogens. This characteristic makes it valuable in the development of crop protection agents that are both effective and environmentally friendly .

Material Science Applications

The unique structural attributes of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine lend themselves to applications in material science. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to explore its potential in developing advanced materials with tailored functionalities for electronics and coatings .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBxPC-3 (pancreatic cancer)0.051
AnticancerPanc-1 (pancreatic cancer)0.066
AntibacterialVarious bacterial strainsVaries

Case Study 1: Anticancer Research
A study conducted on the anticancer effects of compounds derived from 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine revealed that these compounds significantly inhibited cell proliferation in vitro. The research highlighted the structure–activity relationship (SAR), suggesting that modifications to the trifluoromethyl group could enhance efficacy against specific cancer types .

Case Study 2: Agrochemical Development
In another study focused on agrochemical applications, researchers synthesized several derivatives based on this compound, evaluating their effectiveness as herbicides. Results showed that certain derivatives exhibited superior activity against common agricultural pests, indicating their potential use in sustainable farming practices .

Mechanism of Action

The mechanism by which 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes or receptors, modulating their activity through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
  • CAS : 1431964-73-6 (discontinued, per )
  • Molecular Formula : C₁₁H₁₁F₃N₃O (corrected from C₁₁H₁₁ClF₃N₃O in ; chlorine likely erroneous)
  • Molecular Weight : 257.23 g/mol (recalculated)
  • Key Features: Pyrazole core with methyl (N1), amino (C4), and 3-(trifluoromethyl)phenoxy (C3) substituents.

The phenoxy group likely requires nucleophilic aromatic substitution or coupling reactions.

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Differences
Target Compound 1431964-73-6 C₁₁H₁₁F₃N₃O 257.23 3-(Trifluoromethyl)phenoxy, 1-methyl, 4-amine Benchmark for comparison
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1006436-44-7 C₅H₆F₃N₃ 165.12 3-Trifluoromethyl (no phenoxy) Simpler structure; lacks aromatic phenoxy group, reducing steric bulk and lipophilicity .
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 188689-64-7 C₆H₈F₃N₃ 179.14 1-Ethyl, 3-trifluoromethyl Ethyl group increases hydrophobicity vs. methyl; absence of phenoxy limits π interactions .
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 324008-97-1 C₁₆H₁₂ClF₃N₃ 338.74 1-Chlorophenyl, 4-(trifluoromethyl)phenyl Biphenyl substitution enhances aromatic interactions; higher molecular weight impacts solubility .

Physicochemical Properties

  • Lipophilicity: The target compound’s phenoxy group increases logP compared to non-aromatic analogs (e.g., 1-methyl-3-trifluoromethyl analog: logP ~1.5 vs. target ~3.0 estimated).
  • Solubility : Higher molecular weight (257.23 vs. 165.12 in ) and aromaticity likely reduce aqueous solubility.
  • Stability: Trifluoromethyl groups enhance metabolic stability; phenoxy ethers may be susceptible to oxidative degradation .

Key Findings and Implications

Structural Influence: The 3-(trifluoromethyl)phenoxy group distinguishes the target compound, offering unique electronic and steric properties for drug design.

Biological Potential: Pyrazole-4-amine derivatives are promising scaffolds for enzyme inhibition, with substituents modulating target selectivity and potency.

Developmental Challenges : Discontinuation of the target compound highlights the need for optimizing synthetic routes or stabilizing labile functional groups.

Biological Activity

1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine, a compound characterized by its unique trifluoromethyl group and pyrazole structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its antifungal and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound's molecular formula is C11H10F3N3OC_{11}H_{10}F_3N_3O with a molecular weight of 257.21 g/mol. It features a pyrazole ring linked to a trifluoromethylphenoxy group, which is significant for its biological activity.

Synthesis Process

The synthesis involves several steps:

  • Formation of the Pyrazole Ring : The initial reaction combines 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with various amines under specific conditions to yield the target compound.
  • Purification : The product is purified using silica gel column chromatography to obtain a solid form suitable for biological testing .

Antifungal Activity

Recent studies have demonstrated that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibit moderate antifungal activities against several phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. For instance:

  • Compounds synthesized in related studies showed over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity:

  • A series of pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, with some compounds demonstrating IC₅₀ values lower than those of standard anti-inflammatory drugs like diclofenac sodium. For example, certain compounds showed IC₅₀ values around 60 μg/mL, indicating potent activity against inflammation .

Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesInhibition Rate/IC₅₀ Values
AntifungalGibberella zeae, Fusarium oxysporum>50% at 100 µg/mL
Anti-inflammatoryCOX-1, COX-2IC₅₀ values around 60 μg/mL

Case Study 1: Antifungal Efficacy

In one study, a series of N-substituted derivatives were synthesized and tested against Gibberella zeae. The results indicated that specific modifications to the pyrazole structure significantly enhanced antifungal efficacy, suggesting that the trifluoromethyl group plays a crucial role in bioactivity .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. Compounds were assessed for their ability to inhibit COX enzymes, revealing that some derivatives had superior activity compared to traditional NSAIDs. This highlights the therapeutic potential of trifluoromethyl-substituted pyrazoles in treating inflammatory conditions .

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